molecular formula C7H15O3P B1336900 (E)-1-diethoxyphosphorylprop-1-ene CAS No. 5954-65-4

(E)-1-diethoxyphosphorylprop-1-ene

Cat. No.: B1336900
CAS No.: 5954-65-4
M. Wt: 178.17 g/mol
InChI Key: VBHYLCOEVPIQKH-QPJJXVBHSA-N
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Description

(E)-1-diethoxyphosphorylprop-1-ene is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethoxy group and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-diethoxyphosphorylprop-1-ene typically involves the reaction of diethyl phosphite with propargyl alcohol under basic conditions. The reaction proceeds through a Michael addition mechanism, followed by isomerization to yield the (E)-isomer. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-1-diethoxyphosphorylprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the vinyl group to an alkane.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include phosphine oxides, alkanes, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-1-diethoxyphosphorylprop-1-ene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.

    Materials Science: The compound is used in the development of flame retardants and plasticizers.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-diethoxyphosphorylprop-1-ene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular components, although detailed studies are required to elucidate these pathways fully.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A precursor in the synthesis of (E)-1-diethoxyphosphorylprop-1-ene.

    Vinyl phosphonates: Compounds with similar vinyl groups but different substituents on the phosphorus atom.

    Phosphine oxides: Oxidized derivatives with different chemical properties.

Uniqueness

This compound is unique due to its specific combination of ethoxy and vinyl groups, which confer distinct reactivity and potential applications compared to other organophosphorus compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

(E)-1-diethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHYLCOEVPIQKH-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C=CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C=C/C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420649
Record name Diethyl (1E)-prop-1-en-1-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5954-65-4
Record name Diethyl (1E)-prop-1-en-1-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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